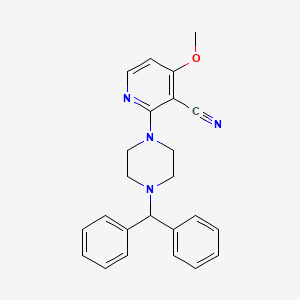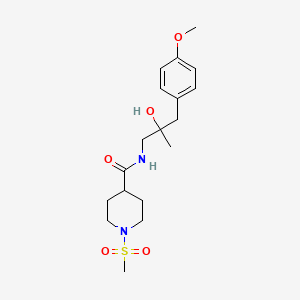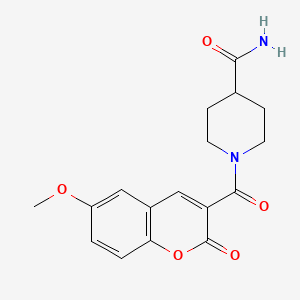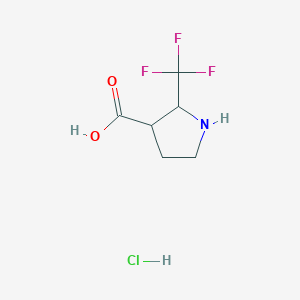![molecular formula C14H12FN3O2S B2924934 4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034403-99-9](/img/structure/B2924934.png)
4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a member of the pyrazolo[1,5-a]pyrimidines family . These compounds have been identified as strategic for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . They have been used in the study of intracellular processes, chemosensors, and the progress of organic materials .
Synthesis Analysis
A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Chemical Reactions Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Applications De Recherche Scientifique
Synthesis and Antidiabetic Applications
One study focused on the synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as potential antidiabetic agents. The research highlighted the preparation of these compounds through the condensation of 4-hydrazino benzenesulfonamide hydrochloride with fluorochalcones. Preliminary biological screening revealed significant antidiabetic activity for these compounds, suggesting their potential as leads for future drug discovery in the management of diabetes (H. Faidallah et al., 2016).
Anticancer and Enzyme Inhibition Studies
Another line of research involved the synthesis of new derivatives incorporating the 4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide scaffold for the study of enzyme inhibition and potential anticancer activity. Compounds synthesized from this scaffold showed promising cytotoxic activities and were identified as potent inhibitors of specific enzymes like carbonic anhydrase, which is crucial for further anti-tumor activity studies (H. Gul et al., 2016).
COX-2 Inhibition and Anti-inflammatory Potential
Research has also been conducted on derivatives of this compound for their cyclooxygenase-2 (COX-2) inhibiting properties, highlighting their potential as anti-inflammatory agents. This includes the development of compounds with selectivity and potency for COX-2 inhibition, showcasing their application in creating anti-inflammatory medications (M. Pal et al., 2003).
Selective Fluorometric Sensing for Hg2+
In a different application, a novel pyrazoline-based fluorometric “Turn-off” sensing for Hg2+ was developed using a derivative of 4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide. This study demonstrated the compound's potential as a selective and sensitive fluorometric sensor for mercury detection, showcasing its utility in environmental monitoring and safety assessments (Ebru Bozkurt et al., 2018).
Antimicrobial and Antifungal Applications
Additionally, a series of compounds bearing the benzenesulfonamide moiety were synthesized and evaluated for their antibacterial and antifungal activities. The synthesized compounds demonstrated significant potential against various pathogenic bacterial strains and fungal yeasts, highlighting their relevance in developing new antimicrobial agents (Navneet Chandak et al., 2013).
Mécanisme D'action
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to have significant impact in medicinal chemistry . They have been used in various biomedical applications, including as antitumor scaffolds and enzymatic inhibitors .
Mode of Action
It’s known that the pyrazolo[1,5-a]pyrimidine core, which is present in this compound, can interact with various biological targets through hydrophobic bonds and van der waals interactions . These interactions can stabilize the compound within the target, leading to changes in the target’s function .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this compound belongs, are known to be purine analogues . They can interfere with purine biochemical reactions, which are crucial for various cellular processes .
Pharmacokinetics
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to have tunable photophysical properties . This suggests that the compound’s bioavailability could be influenced by its structural characteristics and the presence of electron-donating groups .
Result of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to have significant inhibitory activity, suggesting potential antitumor effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s photophysical properties, including its absorption and emission behaviors, can be influenced by the presence of electron-donating groups . Additionally, the compound has been found to display a solvatofluorochromic effect, suggesting that its fluorescence properties can be influenced by the solvent environment .
Orientations Futures
While the specific future directions for this compound are not mentioned in the retrieved papers, it is known that pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . Therefore, future research could focus on further optimizing these properties for specific applications.
Propriétés
IUPAC Name |
4-fluoro-2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c1-10-8-11(15)2-3-14(10)21(19,20)17-12-5-7-18-13(9-12)4-6-16-18/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRQAOAWVGRLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide](/img/structure/B2924851.png)
![9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)


![Diethyl 2-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2924857.png)
![2-Chloro-1-(6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)propan-1-one](/img/structure/B2924859.png)
![N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2924861.png)


![Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate](/img/structure/B2924867.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2924868.png)

![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B2924871.png)
